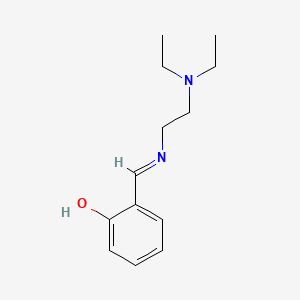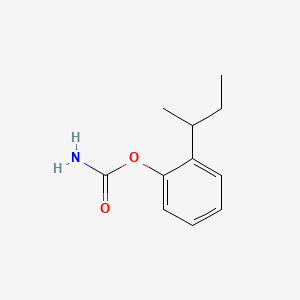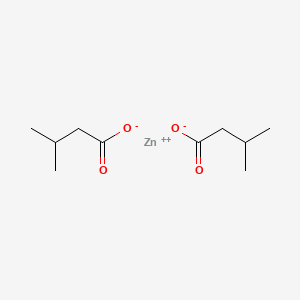
Zinc diisovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Zinc diisovalerate can be synthesized through the reaction of zinc oxide or zinc carbonate with isovaleric acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C5H10O2→C10H18O4Zn+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Zinc diisovalerate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The isovalerate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and other organic by-products.
Reduction: Elemental zinc (Zn).
Substitution: New zinc complexes with different ligands.
科学的研究の応用
Zinc diisovalerate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc compounds and as a catalyst in organic reactions.
Biology: this compound is studied for its potential role in biological systems, including enzyme activation and protein stabilization.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including coatings and polymers.
作用機序
The mechanism of action of zinc diisovalerate involves its interaction with biological molecules, primarily through the zinc ion. Zinc ions can act as cofactors for various enzymes, facilitating catalytic activity. They can also stabilize protein structures by forming coordination complexes with amino acid residues.
類似化合物との比較
Similar Compounds
Zinc acetate: Another zinc salt with similar properties but different applications.
Zinc chloride: Used in various industrial processes and has different solubility characteristics.
Zinc sulfate: Commonly used in agriculture and medicine for its zinc supplementation properties.
Uniqueness
Zinc diisovalerate is unique due to its specific ligand (isovalerate), which imparts distinct chemical and physical properties. Its applications in specialized fields such as catalysis and material science set it apart from other zinc compounds.
特性
CAS番号 |
26850-69-1 |
|---|---|
分子式 |
C10H18O4Zn |
分子量 |
267.6 g/mol |
IUPAC名 |
zinc;3-methylbutanoate |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-4(2)3-5(6)7;/h2*4H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
InChIキー |
CHETUOSYZGKTOC-UHFFFAOYSA-L |
正規SMILES |
CC(C)CC(=O)[O-].CC(C)CC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



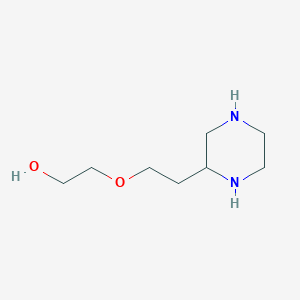
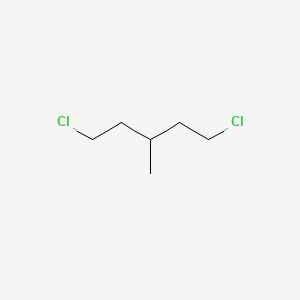
![3-Hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B13751477.png)
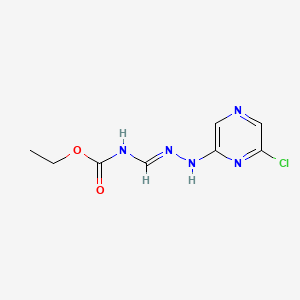
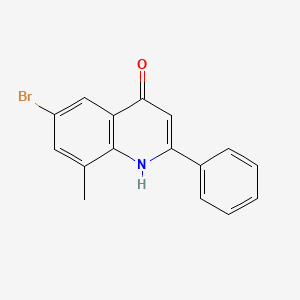
![2,4-Dihydroxyfuro[3,4-d]pyrimidine](/img/structure/B13751519.png)
![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-](/img/structure/B13751521.png)

